2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine
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Overview
Description
2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound with a molecular formula of C10H17N3O. It is characterized by a pyrano-pyrazole core structure, which is a fused ring system containing both oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the pyrano-pyrazole ring system . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine can be compared with other similar compounds, such as:
tert-Butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate: This compound has a similar pyrano-pyrazole core but with additional functional groups that may alter its properties and applications.
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine:
The uniqueness of this compound lies in its specific structure and the balance of its chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-tert-butyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)13-9(11)7-6-14-5-4-8(7)12-13/h4-6,11H2,1-3H3 |
InChI Key |
HRHSAHRFARMIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2COCCC2=N1)N |
Origin of Product |
United States |
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